Thrombin Time Prolongation: Quantified In Vitro Anticoagulant Activity with Defined Concentration Range
Decursidate demonstrates dose-dependent prolongation of thrombin time (TT) in vitro at concentrations from 6.25 to 100 mM, with a favorable dose-effect relationship reported . While this activity has been characterized for decursidate as a pure compound, direct head-to-head comparison data with structural analogs (e.g., decursin, decursinol angelate) under identical assay conditions are not available in the current literature. The observed activity provides a quantitative baseline for experimental design, though class-level inference regarding relative potency relative to other ferulic acid derivatives or pyranocoumarins is not supported by current evidence.
| Evidence Dimension | Thrombin time (TT) prolongation |
|---|---|
| Target Compound Data | Significant prolongation of TT with favorable dose-effect relationship |
| Comparator Or Baseline | Concentration range: 6.25–100 mM |
| Quantified Difference | Quantified difference relative to vehicle control (exact fold-change values not extracted in available sources) |
| Conditions | In vitro thrombin time assay; specific plasma source and reagent details not provided in available vendor technical documentation |
Why This Matters
This assay establishes a quantitative activity baseline for decursidate in coagulation research, enabling researchers to design concentration-response experiments with a defined effective range.
